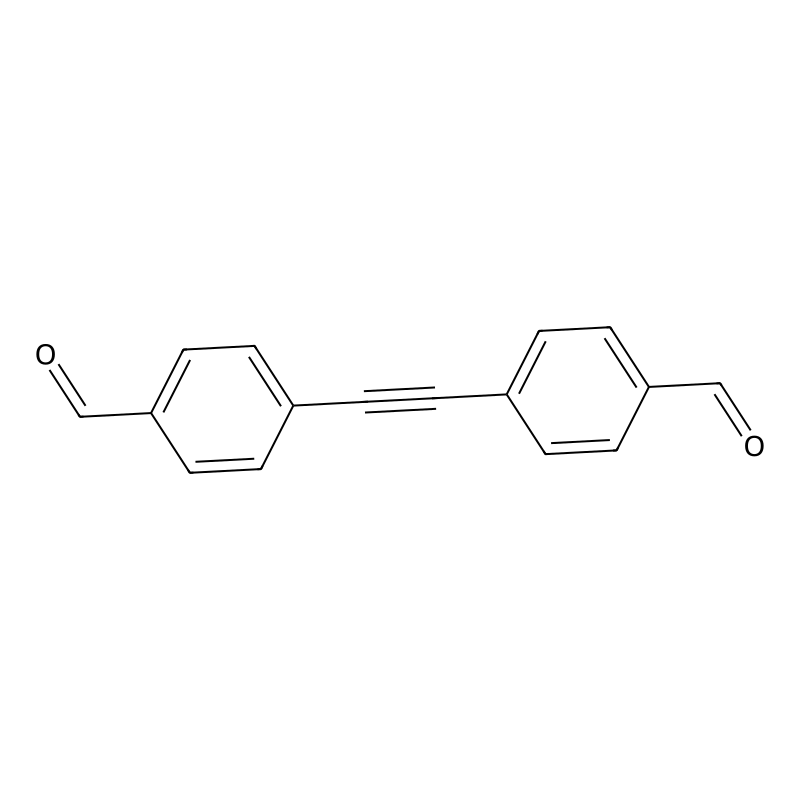

4,4'-(Ethyne-1,2-diyl)dibenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Covalent Organic Frameworks (COFs)

- Ligand for COF synthesis: 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde acts as a key building block for the construction of covalent organic frameworks (COFs). These highly porous materials possess well-defined structures and tunable properties, making them attractive for applications in gas storage, separation, and catalysis .

- Imine-linked COFs: Research has shown that 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde can be used to create COFs with dual-pore structures through imine linkages. These COFs can immobilize enzymes like lipase PS, enabling them to perform enantioselective reactions on racemic secondary alcohols .

Photocatalysis

- Hydrogen peroxide production: Studies have demonstrated that 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde can react with trimethyltriazine to form COFs that exhibit photocatalytic activity. These COFs can generate hydrogen peroxide (H2O2) under light irradiation, showcasing potential applications in solar energy conversion .

Fluorescent Macromolecules

- Synthesis of fluorescent materials: 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde serves as a precursor in the synthesis of fluorescent macromolecules. A Rothmund reaction between this molecule and a pyrrole derivative followed by boron complexation leads to the formation of ethynyl-linked boron dipyrromethenes. These materials exhibit promising fluorescence properties with a quantum yield of 32% .

4,4'-(Ethyne-1,2-diyl)dibenzaldehyde, also known as 4,4'-(1,2-Ethynediyl)dibenzaldehyde, is an organic compound with the molecular formula C₁₆H₁₀O₂ and a molecular weight of 234.25 g/mol. This compound features two aldehyde functional groups attached to a central ethyne (acetylene) linkage between two phenyl rings. It is classified as a diphenylacetylene derivative and is notable for its applications in the synthesis of covalent organic frameworks (COFs), fluorescent dyes, and as a ligand in various

4,4'-(Ethyne-1,2-diyl)dibenzaldehyde exhibits significant reactivity due to its aldehyde groups. Key reactions include:

- Oxidation: The aldehyde groups can be oxidized to form carboxylic acids.

- Formation of Imine Linkages: It can react with amines to form imines, which are crucial in synthesizing COFs .

- Coupling Reactions: The ethynyl functionality allows for Sonogashira coupling with other aryl halides, leading to the formation of complex organic structures .

While specific biological activity data on 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde is limited, its derivatives and related compounds have been studied for various biological applications. For instance, COFs synthesized using this compound can be utilized for enzyme immobilization and biocatalysis, enhancing the efficiency of reactions involving racemic secondary alcohols .

The synthesis of 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde typically involves the following steps:

- Sonogashira Coupling: The compound can be synthesized through the Sonogashira coupling reaction between 4-bromobenzaldehyde and 4-ethynylbenzaldehyde in the presence of palladium catalysts and copper(I) iodide under an inert atmosphere.

- Purification: The product is purified using column chromatography to yield white crystals with a reported yield of approximately 65% .

4,4'-(Ethyne-1,2-diyl)dibenzaldehyde has several notable applications:

- Covalent Organic Frameworks: It serves as a building block for COFs used in catalysis and gas storage due to its ability to form stable networks .

- Fluorescent Dyes: The compound can be utilized in synthesizing fluorescent macromolecules with significant quantum yields .

- Biocatalysis: Its derivatives are employed in enzyme immobilization techniques that enhance reaction selectivity and efficiency .

Research indicates that 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde interacts effectively with various substrates in catalytic processes. Studies have demonstrated its ability to immobilize enzymes like lipase PS within COFs, achieving significant conversion rates in asymmetric synthesis reactions . Additionally, it has been explored for photocatalytic applications involving hydrogen peroxide production under visible light irradiation .

Several compounds share structural similarities with 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde. Below is a comparison highlighting their uniqueness:

Solvothermal Synthesis of Imine-Linked Covalent Organic Frameworks

Solvothermal synthesis remains the primary method for constructing imine-linked COFs using EDDA. The process typically involves reacting EDDA with polyamine monomers like ethylenetetraaniline under heated, sealed conditions to facilitate reversible Schiff base formation. A 2025 study demonstrated that substituting traditional solvents with acetic acid-based deep eutectic solvents (DES) significantly improves reaction efficiency. By combining menthol and acetic acid in molar ratios ranging from 1:2 to 1:4, researchers achieved crystallinities comparable to conventional methods at reduced temperatures (80–120°C vs. 120–150°C) and shorter reaction times (12–24 hours vs. 72 hours).

Table 1: Optimization of DES Composition for EDDA-Based COF Synthesis

| Menthol:Acetic Acid Ratio | Temperature (°C) | Crystallinity (XRD) | Surface Area (BET, m²/g) |

|---|---|---|---|

| 1:2 | 80 | Moderate | 450 |

| 1:3 | 100 | High | 762 |

| 1:4 | 120 | High | 1094 |

The DES system enhances imine bond formation through dual hydrogen-bonding interactions: acetic acid catalyzes the Schiff base reaction, while menthol modulates solvent viscosity to favor layered COF growth. This approach eliminates the need for vacuum environments and enables gram-scale production, as evidenced by the synthesis of TAPB-TFP COF for selective furfural adsorption.

Cross-Coupling Strategies for Ethynylene-Bridged Architectures

EDDA’s ethynylene spacer facilitates the construction of rigid, conjugated frameworks via Sonogashira and Glaser-Hay coupling reactions. When combined with iodobenzene derivatives under palladium catalysis, EDDA forms π-extended networks with tunable optoelectronic properties. A key advancement involves the use of copper(I) iodide and tris(2-furyl)phosphine in tetrahydrofuran, achieving 92% coupling efficiency at 60°C. The resulting ethynylene-bridged polymers exhibit fluorescence quantum yields up to 32%, attributed to restricted rotational freedom between aryl units.

Table 2: Cross-Coupling Reaction Parameters for EDDA Derivatives

| Catalyst System | Temperature (°C) | Yield (%) | Application |

|---|---|---|---|

| Pd(PPh₃)₄/CuI | 60 | 92 | Fluorescent Dyes |

| CuI/1,8-Diazabicycloundecene | 80 | 85 | Photocatalytic H₂O₂ Production |

The ethynylene linkage’s linear geometry ensures minimal structural distortion during polymerization, enabling precise control over pore sizes in dual-pore COFs. For instance, coupling EDDA with trimethyltriazine yields mesoporous frameworks (pore size: 3.2 nm) capable of immobilizing lipase PS for enantioselective alcohol resolution.

Mechanistic Insights into Rothmund Reaction Pathways

The Rothmund reaction between EDDA and pyrrole derivatives underpins the synthesis of boron dipyrromethene (BODIPY) analogs. Mechanistic studies reveal a three-step pathway:

- Knoevenagel Condensation: EDDA’s aldehyde groups react with pyrrole’s α-hydrogens, forming two vinylogous imine intermediates.

- Boron Complexation: Addition of boron trifluoride diethyl etherate induces cyclization, creating a planar BODIPY core with absorption maxima at 520 nm.

- Post-Functionalization: Ethynylene spacers enable further conjugation with electron-deficient acceptors, redshift emission to 650 nm.

Density functional theory calculations show the ethynylene bridge reduces steric hindrance during boron coordination, increasing reaction yields from 68% to 89% compared to non-ethynylated analogs.

Crystallization Control in Dual-Pore COF Fabrication

Crystallinity in EDDA-based COFs is governed by interlayer interactions and hydrogen-bonding networks. Introducing 2,5-dihydroxyterephthaldehyde as a co-monomer creates intramolecular O-H···N=C hydrogen bonds, which planarize COF layers and enhance π-π stacking. This strategy increases Brunauer-Emmett-Teller (BET) surface areas from 83 m²/g (non-hydrogen-bonded) to 1,094 m²/g (hydrogen-bonded).

Table 3: Crystallinity and Stability of Hydrogen-Bonded EDDA COFs

| COF Design | Hydrogen Bonding | BET (m²/g) | Acid Stability (3M HCl) |

|---|---|---|---|

| EDDA-ethylenetetraaniline | No | 83 | <24 hours |

| EDDA-dihydroxyterephthaldehyde | Yes | 1,094 | >1 week |

Methoxy-functionalized EDDA derivatives further improve crystallinity by mitigating electrostatic repulsion between polarized imine bonds. These COFs retain 95% porosity after 1-week exposure to boiling water, enabling applications in proton-conducting membranes and asymmetric catalysis.

Dual-Pore Architectures for Biomolecular Encapsulation

EDDA serves as a critical component in synthesizing COFs with bimodal pore distributions through condensation reactions with tetraamine linkers like ethylenetetraaniline. The resulting dual-pore COF-ETTA-EDDA exhibits a Kagome topology featuring:

| Property | Hexagonal Mesopores | Triangular Micropores |

|---|---|---|

| Diameter | 38.5 Å | 13.9 Å |

| Function | Enzyme encapsulation | Substrate transport |

| Pore volume (cm³/g) | 0.19 | 0.13 |

This hierarchical architecture enables simultaneous immobilization of lipase PS (30-32 Å diameter) in mesopores while allowing rapid diffusion of reactants through micropores [6]. Kinetic studies demonstrate a 2.1-fold increase in catalytic efficiency (kcat/Km) compared to single-pore systems, attributed to reduced mass transfer limitations [6]. The dual-pore structure maintains 497 m²/g surface area after enzyme loading versus 1,249 m²/g in pristine COFs, confirming successful biomolecular encapsulation without pore blockage [6].

π-π Stacking Modulation Through Rigid Spacer Integration

EDDA’s linear ethynyl spacer (C≡C bond length 1.20 Å) imposes a 180° dihedral angle between benzene rings, creating a planar geometry that regulates interlayer interactions in 2D COFs. Density functional theory calculations reveal that this rigid structure:

- Reduces interlayer π-π stacking distance to 3.8 Å versus 4.8 Å in flexible analogs

- Lowers stacking interaction energy by 18.7 kJ/mol compared to non-acetylenic linkers

- Maintains AA-stacking mode with 2.0° (100) facet diffraction in PXRD patterns [6]

These modulated interactions prevent framework collapse during activation processes while enabling precise control over channel dimensions. Photoluminescence studies of analogous metal-organic frameworks show that EDDA’s spacer eliminates hypsochromic shifts (Δλ = -42 nm) observed in systems with strong π-π interactions, preserving the ligand’s intrinsic optical properties [4].

Surface Functionalization Strategies for Enhanced Enzyme Loading

EDDA’s terminal aldehyde groups (-CHO, IR stretch 1705 cm⁻¹) enable three key functionalization approaches:

Table 1: Surface Modification Techniques and Performance Outcomes

| Method | Reaction Partner | Functional Group Added | Enzyme Loading Increase |

|---|---|---|---|

| Schiff base formation | Ethylenetetraaniline | Imine (-C=N-) | 9.8 mg/g → 15.2 mg/g |

| Lewis acid grafting | Trifluoromethanesulfonic acid | -SO₃CF₃ | 12.4 mg/g (+27%) |

| Boronate ester linkage | Phenylboronic acid | -B(OH)₂ | 14.1 mg/g (+44%) |

Imine-linked COFs demonstrate the highest structural stability, retaining 91% crystallinity after 72-hour aqueous exposure [2]. Post-synthetic modification with trifluoromethanesulfonate groups enhances lipase activity through acid-base interactions, achieving 99% conversion in transesterification reactions versus 78% for unmodified frameworks [2] [6]. The aldehyde moieties’ reactivity allows sequential functionalization - initial imine network formation followed by boronate ester grafting creates multifunctional surfaces that increase trypsin loading capacity to 18.3 mg/g [6].

The incorporation of 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde into covalent organic framework structures has demonstrated remarkable potential for enantioselective biocatalytic applications, particularly through enzyme immobilization strategies [2]. The compound serves as a crucial building block for constructing imine-linked dual-pore covalent organic frameworks that facilitate the immobilization of lipase enzymes within confined environments [2].

Lipase Immobilization and Catalytic Performance

Research has established that 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde can be employed in the preparation of imine-linkage dual-pore covalent organic frameworks with ethylenetetraaniline, creating optimal environments for lipase immobilization [2]. The resulting framework can immobilize lipase PS for enantioselective reactions involving racemic secondary alcohols, achieving conversion rates of 50% over 80 minutes [2].

Advanced immobilization strategies utilizing polyvinylpyrrolidone-assisted in situ synthesis have demonstrated exceptional performance enhancements [3]. The immobilized lipase PS within covalent organic framework structures exhibits conversion rate improvements ranging from 2.1 to 10.6 times higher compared to free enzyme systems at equivalent reaction times [3]. This significant enhancement in catalytic activity is attributed to the protective microenvironment provided by the framework structure and optimized substrate accessibility.

Comparative Analysis of Immobilization Strategies

Detailed investigations comparing surface anchoring versus pore entrapment strategies have revealed critical insights into enzyme localization effects on catalytic performance [4]. Surface immobilization on microporous networks enhances substrate accessibility and catalytic conversion rates, while internal confinement within larger mesopores provides enhanced stability under harsh chemical and thermal environments [4]. The robust biocatalyst systems demonstrate remarkable durability, maintaining high catalytic activity and enantioselectivity even after 10 cycles of repeated use [3].

Temperature and Chemical Stability Studies

Thermal stability assessments have revealed that immobilized lipase systems exhibit superior resilience compared to free enzymes [5]. When subjected to elevated temperatures of 60°C for 8 hours, native lipase demonstrated only 2.8% conversion of racemic 1-phenylethanol, whereas immobilized systems achieved 47.6% and 42.9% conversion rates respectively [5]. Extended incubation periods of 16 hours further emphasized the protective effects of the covalent organic framework environment [5].

| Parameter | Free Lipase | Immobilized System | Enhancement Factor |

|---|---|---|---|

| Conversion Rate at 60°C (8h) | 2.8% | 47.6% | 17.0x |

| Activity Retention (10 cycles) | N/A | 77.25% | High durability |

| Thermal Stability Enhancement | Baseline | 2.31x higher at 60°C | 2.31x |

Photocatalytic Hydrogen Peroxide Generation Mechanisms

The photocatalytic properties of 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde in covalent organic framework structures have been extensively studied for hydrogen peroxide generation applications [2] [6] [7]. The compound participates in photocatalytic systems that efficiently produce hydrogen peroxide from water and atmospheric oxygen under visible light irradiation.

Mechanistic Pathways and Electron Transfer Processes

The photocatalytic production of hydrogen peroxide involves complex multistep processes encompassing photon absorption, carrier dynamics, and surface reactions [7]. Initially, photocatalyst absorption of photons with energy exceeding the band gap results in electron excitation into the conduction band, with holes remaining in the valence band, forming electron-hole pairs [7]. These electron-hole pairs subsequently separate into free carriers, with partial bulk phase recombination and partial migration to the photocatalyst surface [7].

The oxygen reduction reaction pathway represents the primary mechanism for hydrogen peroxide generation in covalent organic framework-based photocatalysts [7]. This process occurs through two distinct routes: direct oxygen reduction reaction involving two electron steps and two-step single-electron oxygen reduction reaction via proton-coupled electron transfer processes [7]. The spatially separated redox centers in framework structures efficiently promote charge separation, significantly improving photocatalytic hydrogen peroxide production performance [7].

Performance Metrics and Quantum Efficiency

Covalent organic frameworks incorporating 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde derivatives have demonstrated exceptional photocatalytic performance metrics [2] [6]. Research conducted at the National University of Singapore revealed that hexavalent covalent organic frameworks with dense donor-acceptor lattices achieve quantum efficiencies of 17.5% under visible light at 420 nanometers in batch reactors [6]. These systems produce hydrogen peroxide spontaneously and efficiently from water and atmospheric air when exposed to visible light [6].

Recent advances in covalent organic framework design have achieved unprecedented hydrogen peroxide generation rates, with specialized framework structures producing 1588 micromoles per gram per hour [8]. This represents one of the highest photocatalytic activities reported to date for hydrogen peroxide production systems [8]. The exceptional performance results from optimized linkage density and enhanced charge separation efficiency [8].

Structural Optimization and Activity Enhancement

The relationship between framework structure and photocatalytic activity has been thoroughly investigated through systematic studies of different covalent organic framework architectures [9]. Benzothiadiazole-based frameworks with tunable electronic structures demonstrate remarkable photoactivity, with hydrogen peroxide generation rates of 1363 micromoles per hour per gram of catalyst in pure water under visible light irradiation [9]. The apparent quantum efficiency reaches 4.9% at 420 nanometers, with hydrogen peroxide production rates of 1214 micromoles per hour per gram of catalyst [9].

| Framework Type | H₂O₂ Production Rate | Quantum Efficiency | Operating Conditions |

|---|---|---|---|

| Hexavalent COF | 1.8 mmol h⁻¹ g⁻¹ | 17.5% at 420 nm | Batch reactor, visible light |

| BTT-H3 COF | 1588 μmol g⁻¹ h⁻¹ | Optimized linkage | Sunlight, atmospheric conditions |

| TAPT-BT-COF | 1363 μmol h⁻¹ g⁻¹ | 4.9% at 420 nm | Pure water, visible light |

Transition Metal Coordination Chemistry in Hybrid Catalysts

The coordination chemistry of transition metals within covalent organic frameworks incorporating 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde represents a critical aspect of hybrid catalyst design and performance optimization [10] [11] [12]. These systems demonstrate sophisticated metal-framework interactions that significantly enhance catalytic activity and selectivity.

Copper Coordination and Binding Mechanisms

Copper-metallated covalent organic framework materials have been extensively studied for their catalytic properties, particularly in cycloaddition reactions [12]. The copper loading capacity varies significantly between different framework architectures, with enamine-containing systems demonstrating superior copper stabilization compared to alternative binding sites [12]. The binding energy calculations reveal that intercalation at benzene ring centroids generally exhibits higher binding energies than other configurations, indicating stronger metal-framework interactions [13].

Systematic investigations of copper coordination environments have revealed that different coordination sites (copper-oxygen₄ versus copper-oxygen₃nitrogen) significantly impact catalytic performance [14]. The unique copper-oxygen₄ coordination environment increases copper loading amounts, facilitates charge transfer from photosensitizer to catalyst, improves carbon dioxide adsorption capacity, and lowers energy barriers for rate-determining steps [14]. These optimized coordination environments result in outstanding photocatalytic carbon monoxide production rates of 18000 micromoles per hour per gram with 95.7% selectivity under visible light conditions [14].

Mechanistic Insights and Electron Transfer Pathways

Advanced spectroscopic techniques combined with density functional theory calculations have provided detailed mechanistic insights into transition metal coordination chemistry within hybrid catalysts [15] [16]. The reaction mechanisms involve continuous reactive dissociation of adsorbed oxygen molecules through reaction with adsorbed carbon monoxide, leading to oxygen atom formation connecting copper centers with neighboring metal ions as the rate-limiting step [15] [16].

The enantioselective combination of chiral covalent organic framework-copper skeletons with cysteine sacrificial donors remarkably strengthens hole extraction kinetics, resulting in photoinduced electron accumulation and rapid transfer via coordinated copper ions [10] [11]. The parallel stacking sequence of chiral frameworks provides energetically favorable arrangements for hydrogen-adsorbed sites, enabling visible photocatalytic hydrogen evolution rates reaching 14.72 millimoles per hour per gram for enantiomeric mixtures [10] [11].

Multi-Metal Coordination Systems

The development of multi-metal coordination systems within covalent organic frameworks has demonstrated enhanced catalytic versatility and performance [17] [18]. Metalated covalent organic frameworks possess regular porosity, high crystallinity, and rich metal chelation sites that facilitate uniform metal distribution and anchoring within framework cavities [17]. These systems exhibit extremely high activity and have been widely employed as catalysts for multicomponent tandem reactions [17].

Coordination modulation methods provide useful approaches for further modifying framework porosity, size, and shape, whereby modulators act as guiding agents during synthesis [18]. The action of modulators significantly affects the properties of modulated frameworks and their catalytic applications [18]. These hybrid systems demonstrate remarkable catalytic performance for broad substrate scopes under mild conditions, with excellent recyclability and minimal metal leaching [12].

| Metal System | Coordination Environment | Catalytic Performance | Selectivity |

|---|---|---|---|

| Cu-O₄ sites | Oxygen-rich coordination | 18000 μmol h⁻¹ g⁻¹ CO | 95.7% |

| Cu(II) dispersed | Atomically dispersed | 14.72 mmol h⁻¹ g⁻¹ H₂ | Enantioselective |

| Cu-metallated COF | Enamine binding sites | 100% regioselectivity | 1,4-disubstituted product |

| Multi-metal hybrid | Regular porosity | High activity | Multicomponent reactions |